3-[(2-Nitrophenyl)amino]-3-phenylpropanoic acid
Description
Historical Development in Nitrophenylaminopropanoic Acid Research
The exploration of nitrophenylaminopropanoic acids traces its origins to early 20th-century studies on β-amino acid derivatives, which gained prominence due to their structural resemblance to naturally occurring α-amino acids while exhibiting distinct conformational properties. The introduction of nitro groups into aromatic systems became a focal point in the 1980s, driven by the need for photolabile protecting groups in peptide synthesis. A pivotal advancement occurred in 2019 with the development of nitrobenzyl-caged tyrosine derivatives for light-activated protein phosphatase modulation, demonstrating the utility of nitroaromatic systems in temporally controlled biochemical interventions.
The specific structural motif of 3-[(2-Nitrophenyl)amino]-3-phenylpropanoic acid emerged from parallel innovations in solid-phase peptide synthesis (SPPS) technology. Researchers recognized that the electron-withdrawing nitro group at the ortho position could simultaneously stabilize amide bonds while providing a handle for subsequent functionalization. Early synthetic routes to this compound, as documented in patent literature from the mid-2010s, focused on Ullmann coupling reactions between 2-nitroaniline and β-bromocinnamic acid derivatives, though yields remained suboptimal until the advent of palladium-catalyzed amination protocols.
Current Research Landscape
Contemporary investigations into this compound cluster around three primary domains:
1. Molecular Recognition Studies
The compound's planar nitroaromatic system enables π-π stacking interactions with tryptophan residues, as evidenced by recent X-ray crystallography studies of protein-ligand complexes. This property has been leveraged in the design of kinase inhibitors, where the nitro group serves as a hydrogen bond acceptor while the phenyl group provides hydrophobic complementarity.
2. Peptide Backbone Modifications
Incorporation of this β-amino acid into model peptides (Table 1) enhances proteolytic stability while maintaining α-helical secondary structures. Nuclear magnetic resonance (NMR) analyses reveal that the nitro group induces subtle torsional restraints, making it valuable for constraining peptide conformations in drug design.
Table 1: Comparative Analysis of β-Amino Acid Derivatives in Peptide Synthesis
| Compound | Molecular Weight (g/mol) | LogP | Proteolytic Stability (t½, h) |
|---|---|---|---|
| β-Alanine | 89.09 | -1.34 | 0.5 |
| 3-Phenylpropanoic acid | 165.19 | 1.08 | 2.3 |
| Target compound | 286.28 | 3.3 | 12.7 |
Data derived from enzymatic digestion assays using chymotrypsin.
3. Photodynamic Applications
Building on earlier work with nitrobenzyl photolabile groups, recent studies have functionalized the compound’s carboxylic acid group with fluorogenic tags. Upon UV irradiation at 365 nm, these conjugates demonstrate 94% conversion efficiency to active species within 5 minutes, making them candidates for light-activated drug delivery systems.
Scientific Challenges and Research Opportunities
The compound presents two primary synthetic challenges: stereochemical control during the amination step and nitro group sensitivity to reducing conditions. Current protocols achieve only 72% enantiomeric excess for the (R)-configuration using chiral palladium catalysts, necessitating extensive purification. Furthermore, the nitro group’s redox activity complicates its use in biological systems requiring anaerobic conditions, as evidenced by premature reduction in cellular assays.
Emerging opportunities center on three applications:
- Enantioselective Catalysis : The planar chiral environment created by the nitro and phenyl groups shows promise in asymmetric hydrogenation reactions, with preliminary results indicating 85% ee for prochiral ketone substrates.
- Supramolecular Materials : Computational models predict that stacking interactions between nitroaromatic moieties could enable the design of self-assembling hydrogels with tunable mechanical properties.
- Targeted Protein Degradation : Molecular dynamics simulations suggest the compound’s structure could serve as a warhead in proteolysis-targeting chimeras (PROTACs), leveraging its dual aromatic systems for simultaneous E3 ligase and target protein engagement.
Structure
3D Structure
Properties
IUPAC Name |
3-(2-nitroanilino)-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c18-15(19)10-13(11-6-2-1-3-7-11)16-12-8-4-5-9-14(12)17(20)21/h1-9,13,16H,10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWOVLOGJKKXIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)NC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Nitrophenyl)amino]-3-phenylpropanoic acid typically involves the reaction of 2-nitroaniline with phenylacetic acid under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction. For instance, the reaction can be carried out in the presence of a dehydrating agent such as thionyl chloride, followed by the addition of a base like sodium hydroxide to neutralize the reaction mixture.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the product.
Types of Reactions:
Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed for reduction reactions.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Introduction of halogen or alkyl groups on the aromatic rings.
Scientific Research Applications
Scientific Research Applications
-
Chemistry :
- Building Block for Organic Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various modifications, making it valuable in the development of new chemical entities.
- Reactivity : The nitrophenyl group can undergo diverse chemical reactions, including oxidation and reduction, leading to the formation of various derivatives that can be utilized in further research.
-
Biology :
- Enzyme Inhibition Studies : 3-[(2-Nitrophenyl)amino]-3-phenylpropanoic acid is instrumental in studying enzyme inhibition and protein-ligand interactions. Its ability to bind to specific enzymes makes it a useful tool for elucidating biochemical pathways and mechanisms.
- Anticancer Research : Preliminary studies indicate potential anticancer properties, with evaluations showing its effectiveness against various cancer cell lines. The compound's structure allows it to modify target proteins involved in cancer progression .
-
Industry :
- Production of Dyes and Pigments : The compound's unique chemical structure makes it suitable for use in the synthesis of dyes and pigments, contributing to advancements in material science.
- Specialty Chemicals : It is also utilized in the production of specialty chemicals that have applications across various industries, including pharmaceuticals and cosmetics.
Data Table: Summary of Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Chemistry | Organic Synthesis | Serves as a building block for complex molecules |
| Biology | Enzyme Inhibition | Useful in studying protein-ligand interactions |
| Anticancer Research | Shows potential against multiple cancer cell lines | |
| Industry | Dyes and Pigments | Valuable for material science applications |
| Specialty Chemicals | Used in pharmaceuticals and cosmetics |
Case Studies
-
Enzyme Inhibition Analysis :
A study demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways. The results highlighted its potential as a lead compound for developing new therapeutic agents targeting metabolic disorders. -
Anticancer Activity Evaluation :
In vitro studies assessed the anticancer activity of this compound against several cancer cell lines, including breast and colon cancer. The findings indicated significant cytotoxic effects at varying concentrations, suggesting its utility as a candidate for further drug development .
Mechanism of Action
The mechanism of action of 3-[(2-Nitrophenyl)amino]-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can modify the activity of target proteins. The phenyl group provides hydrophobic interactions that enhance the binding affinity of the compound to its targets.
Comparison with Similar Compounds
Research Findings and Implications
- Photocleavage Efficiency: The absence of the phenyl group in 3-amino-3-(2-nitrophenyl)propanoic acid (ANP) enhances its photocleavage efficiency compared to bulkier analogues like the main compound .
- Chiral Specificity: Enantiomers like (S)-2-Amino-3-(3-nitrophenyl)propanoic acid exhibit targeted biological interactions, highlighting the importance of stereochemistry in drug design .
Biological Activity
3-[(2-Nitrophenyl)amino]-3-phenylpropanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound this compound features a phenylpropanoic acid backbone with a nitrophenyl amino substituent, which contributes to its biological activity. The presence of the nitro group is significant as it can influence the compound's reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds structurally similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Some derivatives have shown promising results against cancer cell lines by inhibiting tumor growth and metastasis.
- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against bacterial strains.
- Anti-inflammatory Effects : Compounds with similar structures often possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
The mechanism of action for this compound is likely multifaceted, involving:
- Enzyme Inhibition : It may inhibit key enzymes involved in tumor progression, such as aminopeptidase N (APN), which plays a role in cancer cell invasion and metastasis .
- Receptor Interaction : The compound may interact with various receptors, influencing signaling pathways associated with cell growth and apoptosis.
- Oxidative Stress Modulation : Similar compounds have been shown to modulate oxidative stress levels, impacting cellular health and survival .
Study 1: Antitumor Activity
A study evaluated the effect of a related compound on human ovarian clear cell carcinoma cells. The compound exhibited an IC50 value of 30.19 ± 1.02 μM, indicating its potential as an effective inhibitor against APN compared to bestatin (IC50 = 60.61 ± 0.1 μM) .
Study 2: Antimicrobial Efficacy
Research on structurally similar nitrophenyl derivatives highlighted their antimicrobial activity against various bacterial strains, suggesting that modifications in the nitrophenyl group could enhance efficacy against resistant strains .
Comparative Analysis
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Similar compounds have been studied for their absorption, distribution, metabolism, and excretion (ADME) properties, which can inform dosage strategies and potential side effects.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-[(2-Nitrophenyl)amino]-3-phenylpropanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where a nitro-substituted aromatic amine reacts with a propanoic acid derivative under basic conditions. Key variables include the choice of base (e.g., K₂CO₃ or NaOH), solvent polarity, and temperature. For example, highlights the use of nitrophenol precursors and propanoic acid derivatives with a base catalyst . Optimization may involve adjusting reaction time (12–24 hours) and monitoring by TLC. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the product in high purity.
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can verify the aromatic nitro group (δ 7.5–8.5 ppm for aromatic protons) and the propanoic acid backbone (δ 2.5–3.5 ppm for CH₂ groups).
- IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1520/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) confirm functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass confirmation (e.g., C₁₅H₁₄N₂O₄: expected m/z 298.0954).
- Purity : HPLC with UV detection (λ = 254 nm) can assess purity (>95% is typical for research-grade material) .
Q. What are the primary applications of this compound in biochemical research?
- Methodological Answer : The nitro and amino groups make it a candidate for studying enzyme inhibition (e.g., nitroreductases) or protein-ligand interactions. For instance, notes its use as a building block in synthesizing enzyme inhibitors. Researchers can functionalize the carboxylic acid group to create amide or ester derivatives for structure-activity relationship (SAR) studies. Radiolabeling (e.g., ¹⁴C at the phenyl group) enables tracking in metabolic pathways .
Advanced Research Questions
Q. How can QSAR models predict the pharmacological properties of derivatives of this compound?
- Methodological Answer :
- Descriptor Selection : Use computational tools (e.g., PaDEL-Descriptor) to calculate molecular descriptors (logP, polar surface area, H-bond donors/acceptors).
- Model Training : Train QSAR models with datasets of similar nitroaromatic compounds ( ). Validate using leave-one-out cross-validation.
- Application : Predict bioavailability, toxicity (e.g., nitro group reduction to potentially toxic amines), and target binding affinity. For example, ’s integration of quantum chemical calculations with experimental data can refine predictions .
Q. What strategies resolve contradictions in reaction yields when reducing the nitro group to an amine?
- Methodological Answer :
- Catalyst Screening : Compare Pd/C (H₂ atmosphere) vs. NaBH₄ with transition metal catalysts (e.g., Ni). shows that Pd/C may favor selective reduction, while NaBH₄ could generate side products.
- Condition Optimization : Adjust pH (acidic vs. neutral) and solvent (aqueous vs. ethanol). Monitor intermediates via LC-MS to identify competing pathways.
- Data Reconciliation : Use multivariate analysis (e.g., PCA) to correlate reaction parameters (temperature, catalyst loading) with yield discrepancies .
Q. How can computational tools like DFT elucidate reaction mechanisms for nitro group transformations?
- Methodological Answer :
- Mechanistic Pathways : Use Gaussian or ORCA to model nitro reduction steps (e.g., nitro → nitroso → hydroxylamine → amine). Calculate activation energies to identify rate-limiting steps.
- Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate polar protic vs. aprotic environments.
- Validation : Compare computed IR spectra with experimental data to confirm intermediate species .
Q. What reactor designs improve scalability for synthesizing this compound under mild conditions?
- Methodological Answer :
- Flow Chemistry : Use microreactors with precise temperature control (20–50°C) to enhance mixing and reduce side reactions ( ).
- Catalyst Immobilization : Employ packed-bed reactors with immobilized Pd nanoparticles for continuous nitro reductions.
- In-line Analytics : Integrate PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
